2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, commonly referred to by its IUPAC name, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its reactivity and biological interactions. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group : The amino group is protected using Boc anhydride in the presence of a base like triethylamine.
- Formation of the Pyrazole Ring : This is achieved through a cyclization reaction involving appropriate precursors.
- Coupling Reaction : The protected amino acid derivative is coupled with the pyrazole-containing intermediate using coupling reagents such as EDCI and HOBt.
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives with this scaffold can inhibit the growth of various cancer cell types, including lung, brain, colorectal, and breast cancers . In particular, compounds similar to this compound have demonstrated promising antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, exposing the active amino group that participates in biochemical processes. The pyrazole ring may also contribute to binding interactions with target proteins or enzymes, potentially modulating their activity .
Study on Antitumor Activity
A systematic study evaluated various pyrazole derivatives for their antitumor effects. In vitro assays revealed that certain derivatives significantly reduced the viability of aggressive cancer cell lines. For example, one derivative decreased MDA-MB-231 cell viability by 55% after treatment with a concentration of 10 μM .
In Vivo Studies
In vivo studies using xenograft models further confirmed the antitumor efficacy of pyrazole derivatives. Mice treated with specific compounds showed reduced tumor sizes compared to controls, indicating effective tumor suppression .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
Compound Name | Structure | Biological Activity | Notable Findings |
---|---|---|---|
This compound | Chemical Structure | Anticancer | Effective against various cancer cell lines |
(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | - | More reactive due to lack of Boc group | Higher reactivity may lead to different biological interactions |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid | - | Similar structure but without methyl group | Potentially different binding affinities |
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNTMKOTDIQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.